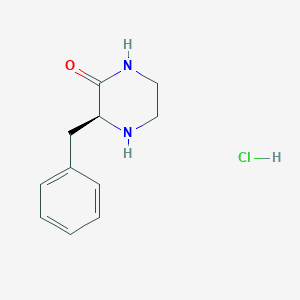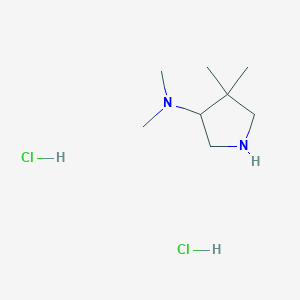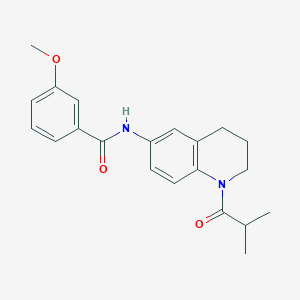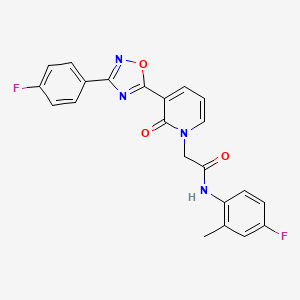![molecular formula C15H18N2O2 B2966389 6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline CAS No. 2199105-37-6](/img/structure/B2966389.png)
6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline is a chemical compound. It is related to 4-[(1-methylpyrrolidin-3-yl)oxy]piperidine, which has a molecular weight of 184.28 .
Synthesis Analysis
The synthesis of compounds similar to 6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline is related to that of 4-[(1-methylpyrrolidin-3-yl)oxy]piperidine . The latter has an InChI code of 1S/C10H20N2O/c1-12-7-4-10(8-12)13-9-2-5-11-6-3-9/h9-11H,2-8H2,1H3 and an InChI key of LBNWKYKQUAGHLO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline is a liquid . It is related to 4-[(1-methylpyrrolidin-3-yl)oxy]piperidine, which has a molecular weight of 184.28 .Scientific Research Applications
Synthesis Methodologies
A study presents a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing an efficient approach for manufacturing pharmaceutically active compounds. This synthesis uses cost-effective and readily available starting materials, highlighting the compound's significance in drug development processes (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Antibacterial Activity
Research on novel 8-Methoxy-4-methyl-quinoline derivatives has demonstrated potent antibacterial activity against various strains, indicating the potential of 6-methoxy-quinoline derivatives in developing new antibacterial agents (Singh, Kumar, Kumar, Sharma, & Dua, 2010).
Catalytic Processes
A study employing a polymer-protected palladium colloid catalyst for H−D exchange between D2O solvent and N-heterocyclic compounds, including quinolines, underlines the catalytic versatility of quinoline derivatives in organic synthesis and modification processes (Guy & Shapley, 2009).
Fluorophore Development
6-Methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, suggesting its application as a fluorescent labeling reagent in biomedical analysis. This fluorophore's stability and strong fluorescence under various conditions make it a valuable tool for scientific research (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Mechanism of Action
Target of action
Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .
Mode of action
The exact mode of action would depend on the specific biological target. Quinoline derivatives can intercalate into DNA or inhibit enzymes, while pyrrolidine derivatives can act as enzyme inhibitors or receptor agonists/antagonists .
Biochemical pathways
The affected pathways would depend on the specific biological target. Quinoline and pyrrolidine derivatives can be involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Quinoline derivatives are generally well absorbed and can cross the blood-brain barrier. Pyrrolidine derivatives are also generally well absorbed and can have good bioavailability .
Result of action
The molecular and cellular effects would depend on the specific biological target and the mode of action. Quinoline and pyrrolidine derivatives can have a wide range of effects, from inducing cell death in cancer cells to reducing inflammation .
Action environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound’s stability could also be affected by light and moisture .
properties
IUPAC Name |
6-methoxy-4-(1-methylpyrrolidin-3-yl)oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17-8-6-12(10-17)19-15-5-7-16-14-4-3-11(18-2)9-13(14)15/h3-5,7,9,12H,6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQBOHMQMBQRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C3C=C(C=CC3=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole](/img/structure/B2966307.png)
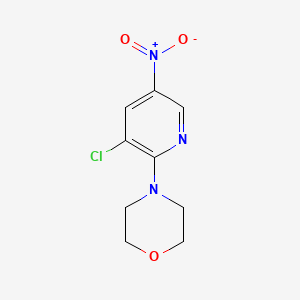
![N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2966312.png)
![2-(3-(4-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2966313.png)
![2-Chloro-N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]acetamide](/img/structure/B2966314.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966315.png)
![(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2966318.png)
![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2966320.png)
![N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2966322.png)
